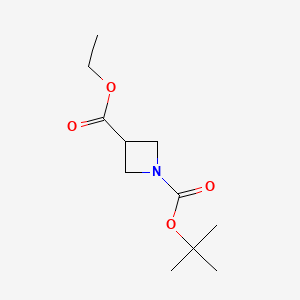

Ethyl 1-BOC-azetidine-3-carboxylate

Description

Significance of Azetidine (B1206935) Ring Systems in Medicinal Chemistry and Drug Discovery

The azetidine ring is an increasingly important motif in medicinal chemistry, recognized for its ability to impart favorable properties to drug candidates. nih.govacs.org This small, saturated heterocycle provides a rigid three-dimensional structure that chemists can exploit to fine-tune the characteristics of a molecule.

Role of Conformationally Restricted Molecules in Drug Design

A key strategy in modern drug design is the use of conformationally restricted molecules. nih.govnih.gov Flexible molecules can adopt numerous shapes, and binding to a biological target requires them to adopt a specific "bioactive conformation." This process is entropically unfavorable, as it reduces the molecule's freedom of movement. By incorporating a rigid element like an azetidine ring, the number of possible conformations is limited, pre-organizing the molecule for binding. nih.govenamine.net This reduction in the entropic penalty upon binding can lead to a significant increase in the molecule's potency and binding affinity. nih.govenamine.netresearchgate.net This strategy is a core aspect of drug discovery, helping to improve potency, selectivity, and pharmacokinetic properties. nih.govfiveable.me

Impact on Molecular Weight and Lipophilicity

In drug discovery, maintaining a low molecular weight and controlling lipophilicity (the ability of a compound to dissolve in fats or lipids) are crucial for ensuring good pharmacokinetic properties, such as absorption and metabolism. The azetidine ring is advantageous as it provides conformational rigidity with a minimal increase in molecular weight and lipophilicity compared to larger cyclic systems. enamine.net This makes it an attractive scaffold for chemists. The strategic incorporation of an azetidine ring can help balance the need for structural complexity with the requirement for "drug-like" properties. acs.org Studies have shown that even the addition of fluorine atoms to the azetidine ring, a common strategy to modulate properties, has a defined impact on lipophilicity and basicity. researchgate.net

Enhancement of Binding Affinity and Selectivity to Biological Targets

The rigid nature of the azetidine scaffold enhances binding affinity by pre-organizing substituents in a defined spatial orientation, which can lead to optimal interactions with a biological target. enamine.netontosight.ai This structural constraint can also significantly improve selectivity, which is a drug's ability to interact with its intended target over other, potentially related targets. researchgate.net For example, specific 3-aryl-3-arylmethoxyazetidines have been developed that show high, nanomolar affinity and significant selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov The defined stereochemistry of substituted azetidines is crucial for these selective interactions. ontosight.ai This ability to fine-tune binding profiles makes the azetidine scaffold a valuable tool for developing targeted therapies. nih.gov

Prevalence in Approved Drugs and Clinical Candidates

The value of the azetidine scaffold is demonstrated by its increasing presence in approved drugs and molecules in clinical development. acs.orgnih.govchemrxiv.org While less common than five- or six-membered rings, azetidines are gaining prominence. acs.orgnih.gov One of the earliest successful examples is Azelnidipine, a calcium channel blocker used as an antihypertensive. enamine.net More recently, the approved cancer drug Cobimetinib incorporates an azetidine amide motif. drughunter.com Furthermore, numerous azetidine-containing compounds are in clinical trials for a range of diseases, such as JTE-952, an inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) for treating arthritis. researchgate.net

Table 1: Examples of Azetidine-Containing Drugs and Clinical Candidates

| Compound | Therapeutic Area | Status |

|---|---|---|

| Azelnidipine | Antihypertensive | Approved |

| Cobimetinib | Oncology | Approved drughunter.com |

| Ziritaxestat | Autotaxin Inhibitor | Clinical drughunter.com |

| JTE-952 | Anti-inflammatory (Arthritis) | Clinical Candidate researchgate.net |

Potential in Treatments for Neurological Diseases

Azetidine-based compounds are particularly promising for the treatment of neurological and psychiatric disorders. sciencedaily.comwipo.int Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them valuable scaffolds in this area. nih.gov Research has identified azetidine derivatives as having potential for treating conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.com They are also being investigated as inhibitors of soluble epoxide hydrolase (sEH), a target for treating stroke, pain, and other neurological conditions. google.comgoogle.com Furthermore, azetidine-containing ligands have been developed as highly selective partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), a target implicated in depression and other psychiatric disorders. nih.gov

Historical Context and Evolution of Azetidine Synthesis

The synthesis of azetidines has historically been challenging due to the inherent strain in the four-membered ring. nih.govacs.org Early methods for creating the azetidine ring date back to the late 19th and early 20th centuries. magtech.com.cnjmchemsci.com One of the most established and still commonly used methods is the reduction of β-lactams (azetidin-2-ones), which are more readily available. magtech.com.cnacs.org

Over the past few decades, significant advancements have been made in synthetic methodologies, making azetidines more accessible. rsc.orgnih.gov Modern synthetic strategies often rely on intramolecular cyclization reactions where a nitrogen atom attacks a carbon to form the ring. frontiersin.org Key developments include:

Palladium-catalyzed C-H amination: This method allows for the direct formation of the azetidine ring from readily available starting materials. rsc.org

Lewis acid-catalyzed aminolysis of epoxy amines: Lanthanide catalysts like La(OTf)₃ can promote the highly regioselective ring-opening of specific epoxy amines to form functionalized azetidines in high yield. frontiersin.org

Strain-release functionalization: Using highly strained precursors like 1-azabicyclobutane allows for the introduction of the azetidine motif into more complex molecules late in a synthetic sequence. acs.orgontosight.ai

Cycloaddition reactions: Various cycloaddition strategies have been developed to construct the four-membered ring system. magtech.com.cnacs.org

These evolving synthetic routes have expanded the toolkit available to chemists, enabling the creation of a diverse library of azetidine-based building blocks, including Ethyl 1-BOC-azetidine-3-carboxylate, for use in drug discovery and chemical research. magtech.com.cnsciencedaily.com

Overview of "this compound" as a Key Building Block

Among the various functionalized azetidines, "this compound" stands out as a versatile and crucial building block in organic synthesis. cymitquimica.com The 'BOC' group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom in the azetidine ring, allowing for controlled reactions at other parts of the molecule. The ethyl carboxylate group at the 3-position provides a reactive handle for further chemical modifications.

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. For instance, azetidine-3-carboxylic acid, a related structure, is an integral component of several sphingosine-1-phosphate (S1P) receptor agonists. semanticscholar.org The ability to readily functionalize "this compound" makes it a valuable precursor for creating libraries of compounds for drug discovery programs. nih.govcymitquimica.com Research has demonstrated its use in the synthesis of various heterocyclic systems, including novel amino acid derivatives and spirocyclic compounds. researchgate.netmdpi.com

The physicochemical properties of "this compound" are well-characterized, providing essential data for its application in synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Topological Polar Surface Area (TPSA) | 55.8 Ų |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Data sourced from PubChem. nih.gov

The strategic placement of the BOC-protecting group and the ethyl ester functionality allows chemists to perform a variety of chemical transformations. These include modifications at the 3-position via enolization, allowing for the introduction of diverse substituents. chemicalbook.com This versatility solidifies the role of "this compound" as a fundamental component in the synthesis of complex, biologically relevant molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAKQSWJCMKEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704384 | |

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346674-10-9 | |

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidine 3 Carboxylates

Classical and Advanced Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring requires specific and often sophisticated synthetic approaches. These routes are designed to overcome the energetic barriers associated with forming small rings and to install desired functional groups with high selectivity.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational strategy for forming the azetidine ring, typically by creating a bond between a nitrogen atom and a carbon atom at the γ-position within the same molecule.

One of the classical routes to the azetidine core involves the cyclization of 1,3-amino alcohols or their activated derivatives. researchgate.net This approach leverages readily available starting materials derived from 1,3-propanediols. A notable method involves the reaction of primary amines with the cyclic sulfate (B86663) of 1,3-propanediol (B51772). This reaction forms 3-(ammonio)propyl sulfate intermediates, which then undergo intramolecular cyclization to yield the azetidine ring. mdpi.comresearchgate.net This process can be accelerated using microwave-assisted heating in aqueous media, presenting a facile and high-purity route to simple azetidines. mdpi.comresearchgate.net

Another process starts with diethyl bis(hydroxymethyl)malonate, a 1,3-propanediol derivative. The synthesis proceeds by triflating the diol, followed by azetidine ring formation via intramolecular cyclization with an amine. Subsequent steps involving decarboxylation can lead to azetidine-3-carboxylic acid. google.com

Table 1: Representative Synthesis of Azetidines from 1,3-Propanediol Derivatives

| Starting Material | Reagents | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Cyclic sulfate of 1,3-propanediol | Primary amines, Water, Microwave | Simple azetidines | Accelerated synthesis in aqueous media | mdpi.comresearchgate.net |

| Diethyl bis(hydroxymethyl)malonate | 1. Triflation, 2. Amine | Diethyl 1-substituted azetidine-3,3-dicarboxylate | Utilizes a malonate-derived diol | google.com |

A modern and powerful strategy for synthesizing 1,3-disubstituted azetidines utilizes the high ring strain of 1-azabicyclo[1.1.0]butane (ABB). nih.gov This "spring-loaded" building block possesses significant inherent strain energy, which provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk Upon activation of the ABB nitrogen with an electrophile, the bridgehead carbon becomes highly susceptible to nucleophilic attack, leading to the cleavage of the central C-N bond and formation of a stable azetidine ring. nih.govnih.gov

This strain-release strategy has been developed into a modular approach for accessing diverse azetidines. For instance, treatment of ABB with strong nucleophiles like organocuprates or even turbo amides enables rapid access to a variety of 1,3-substituted azetidines. nih.gov Similarly, azabicyclo[1.1.0]butyl carbinols, derived from ABB, can undergo divergent strain-release reactions. Depending on the activating agent, these carbinols can be converted into either 1,3,3-substituted azetidines via a semipinacol rearrangement or into spiroepoxy azetidines. nih.gov This highlights the versatility of ABB in constructing complex azetidine-containing scaffolds driven by the release of ring strain. nih.govd-nb.info

Table 2: Strain-Release Synthesis of Azetidines from 1-Azabicyclo[1.1.0]butane (ABB)

| ABB Derivative | Activating Agent / Reaction Type | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Azabicyclo[1.1.0]butane (ABB) | Electrophiles (e.g., Tosyl chloride), Nucleophiles (e.g., Organocuprates) | 1,3-Disubstituted azetidines | Direct functionalization at C3 driven by strain release | nih.gov |

| Azabicyclo[1.1.0]butyl carbinols | Triflic anhydride (B1165640) (Tf₂O) | Keto 1,3,3-substituted azetidines | Semipinacol rearrangement | nih.gov |

| ABB-tethered arenes | Acid-mediated | Azetidine spiro-tetralins | Friedel–Crafts spirocyclization | d-nb.info |

The ring expansion of three-membered aziridines to four-membered azetidines offers another synthetic route. In some cases, the base-induced cyclization of precursors like dibromo amino esters can yield aziridines as the kinetically favored product. These aziridines can then be converted into the thermodynamically more stable azetidine derivatives through thermal isomerization, often by heating in a solvent like DMSO. rsc.orgscispace.comresearchgate.net This kinetic-to-thermodynamic product conversion allows for the synthesis of functionalized azetidines, such as 3-bromoazetidine-3-carboxylates, which are valuable intermediates for further diversification. rsc.orgresearchgate.net

More advanced methods have emerged, including biocatalytic approaches. An engineered cytochrome P450 enzyme has been shown to catalyze the one-carbon ring expansion of N-acyl aziridines to the corresponding azetidines. nih.gov This enzymatic process proceeds via a highly enantioselective nih.govrsc.org-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, a transformation not readily achieved with other catalyst classes. nih.gov A rare aziridine-to-azetidine rearrangement has also been observed during the synthesis of 3-methoxy-3-methylazetidines, with the mechanism being rationalized through theoretical studies.

Table 3: Comparison of Aziridine (B145994) Isomerization Methods for Azetidine Synthesis

| Method | Conditions | Key Feature | Product | Reference(s) |

|---|---|---|---|---|

| Thermal Isomerization | Heating in DMSO (e.g., 70°C) | Thermodynamic equilibration from kinetic aziridine product | Alkyl 3-bromoazetidine-3-carboxylates | rsc.orgscispace.com |

| Biocatalytic Rearrangement | Engineered Cytochrome P450 enzyme | Highly enantioselective nih.govrsc.org-Stevens rearrangement | Chiral N-acyl azetidines | nih.gov |

Cycloaddition Reactions for Azetidine Ring Formation

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for constructing the azetidine core in a single step.

The [2+2] cycloaddition is one of the most direct methods for synthesizing four-membered rings. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides direct access to the azetidine skeleton. rsc.orgrsc.org However, this reaction has faced challenges. Recent advancements have utilized visible-light photocatalysis to overcome some of these limitations. For example, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, using photoredox catalysis for the aerobic oxidation of the amine component to generate the reactive imine intermediate in situ. acs.org

In another significant development, 2-isoxazoline-3-carboxylates have been used as imine precursors in visible-light-mediated intermolecular [2+2] photocycloadditions with a broad range of alkenes. rsc.org This reaction is activated by an Iridium(III) photocatalyst via triplet energy transfer and produces highly functionalized azetidines that are amenable to further synthetic modifications. rsc.orgresearchgate.net

The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a classic and highly general method for preparing 2-azetidinones (β-lactams), which are precursors to azetidines. mdpi.com Ketenes are often generated in situ from acyl chlorides and a tertiary amine before being trapped by the imine. mdpi.com

Table 4: Overview of [2+2] Cycloaddition Strategies for Azetidine Synthesis

| Reaction Name | Reactants | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Typically thermal | Classic, versatile route to 2-azetidinones (β-lactams) | mdpi.com |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical (UV or visible light) | Direct formation of azetidine ring from C=N and C=C bonds | rsc.orgrsc.org |

| Photocatalytic Dehydrogenative Cycloaddition | Amine + Alkene | Visible light, Photoredox catalyst | In situ generation of imine via aerobic oxidation | acs.org |

| Photocatalytic Cycloaddition | 2-Isoxazoline-3-carboxylate + Alkene | Visible light, Ir(III) photocatalyst | Utilizes a stable imine precursor, broad alkene scope | rsc.orgresearchgate.net |

Aza-Paterno-Büchi Reaction

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a highly efficient and atom-economical method for constructing the azetidine ring. rsc.orgnih.gov This reaction has traditionally faced challenges, but recent advancements, particularly using visible-light photocatalysis, have expanded its utility for synthesizing highly functionalized azetidines. rsc.orgresearchgate.net

In a notable development, Schindler's laboratory reported an intermolecular aza-Paternò-Büchi reaction employing 2-isoxazoline-3-carboxylates as oxime precursors. rsc.org This visible-light-mediated approach utilizes an iridium photocatalyst to activate the precursor via triplet energy transfer, allowing for the [2+2] cycloaddition with a variety of alkenes. rsc.org The resulting bicyclic azetidines can then be further manipulated. For instance, subsequent N-O bond deprotection can yield the final azetidine product. rsc.org While this method has been demonstrated for a range of substituted azetidines, its direct application to synthesize Ethyl 1-BOC-azetidine-3-carboxylate would require the use of an appropriately substituted alkene that could be converted to the ethyl carboxylate functionality post-cycloaddition.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| 2-Isoxazoline-3-carboxylate | Alkene | Ir(III) photocatalyst, blue light | Functionalized Azetidine | rsc.org |

| Imine | Alkene | UV light or photocatalyst | Azetidine | rsc.orgnih.gov |

Metal-Catalyzed Synthesis of Azetidines

The use of transition metals as catalysts has provided powerful and selective routes to azetidine rings through various C-N bond-forming reactions.

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Intramolecular palladium-catalyzed amination of C-H bonds has been effectively used to create azetidines from picolinamide (B142947) (PA) protected amine substrates. acs.org This method is valued for its use of low catalyst loadings and inexpensive reagents under convenient conditions. acs.org

Furthermore, palladium-catalyzed allylic amination has been employed for the enantioselective synthesis of azetidines. rsc.org In one example, the acetylation of a precursor alcohol followed by Pd-catalyzed allylic amination led to the formation of a chiral azetidine. rsc.org This strategy highlights the potential to control stereochemistry in the azetidine ring, which is crucial for many of its applications. The synthesis of enantiomerically pure this compound could potentially be achieved by designing a suitable allylic substrate that undergoes this type of cyclization.

Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-catalyzed hydroaminoalkylation has emerged as a potent method for the synthesis of N-heterocycles, including azetidines. nih.govacs.org This process involves the atom-economic addition of an amine N-H bond across an alkene. Schafer and coworkers have demonstrated that a hydroaminoalkylation reaction between a primary amine and an alkene using a specific tantalum catalyst can form an intermediate that, upon cyclization, yields a β-substituted azetidine. rsc.orgacs.org This one-pot alkylation and cyclization procedure is scalable and offers a direct route to 3-substituted azetidines. nih.govacs.org The application of this methodology to produce this compound would involve the hydroaminoalkylation of a suitable alkene precursor already containing the ester functionality, followed by cyclization and N-protection.

| Metal Catalyst | Reaction Type | Substrates | Product | Ref |

| Palladium | Intramolecular C-H Amination | Picolinamide protected amines | Azetidines | acs.org |

| Palladium | Allylic Amination | Allylic acetates | Chiral Azetidines | rsc.org |

| Tantalum | Hydroaminoalkylation | Amines, Alkenes | β-Substituted Azetidines | rsc.orgnih.govacs.org |

Organocatalytic Approaches to Azetidines

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, and several strategies have been successfully applied to the construction of azetidine rings.

Pyrrolidine-Based Catalysis

Pyrrolidine (B122466) and its derivatives are among the most widely used organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. In the context of azetidine synthesis, pyrrolidine-based catalysts have been utilized in the diastereoselective synthesis of azetidin-2-ols. rsc.org This process involves the reaction of an aldehyde with the catalyst to form a chiral enamine intermediate, which then undergoes a [2+2] annulation with an aldimine to yield the azetidine product. rsc.org The stereochemical outcome of such reactions is highly dependent on the structure of the catalyst. While this specific example leads to 2-hydroxyazetidines, the principle of using chiral pyrrolidine catalysts in annulation reactions could be adapted for the synthesis of enantiomerically enriched azetidine-3-carboxylates.

Aza-Morita–Baylis–Hillman Reaction

The aza-Morita–Baylis–Hillman (aza-MBH) reaction is an atom-economical carbon-carbon bond-forming reaction between an imine and an activated alkene, catalyzed by a nucleophilic Lewis base, such as a tertiary amine or phosphine. jst.go.jpmdpi.com This reaction has been effectively used to create functionalized β-amino acid derivatives. jst.go.jp

An enantioselective synthesis of azetidines has been developed using an aza-MBH reaction between ketimines and an allenoate in the presence of a chiral organocatalyst like β-isocupreidine. rsc.org In a related approach, a formal [2+2] cycloaddition of an allenoate with an N-sulfonylimine, catalyzed by DABCO, can yield 2-methyleneazetidines. rsc.org These products can be further modified, for example, through Suzuki-Miyaura cross-coupling, to introduce additional functionality. rsc.org The synthesis of this compound via an aza-MBH strategy would likely involve the reaction of an appropriately substituted imine with an acrylate (B77674) derivative, followed by cyclization and functional group manipulations.

| Organocatalytic Reaction | Catalyst Type | Key Intermediates | Product Type | Ref |

| [2+2] Annulation | Pyrrolidine-based | Chiral enamine | Azetidin-2-ols | rsc.org |

| Aza-Morita–Baylis–Hillman | Chiral amines (e.g., β-isocupreidine) | Zwitterionic enolate | Functionalized Azetidines | rsc.org |

| Aza-Morita–Baylis–Hillman | DABCO | Zwitterionic enolate | 2-Methyleneazetidines | rsc.org |

Specific Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its carboxylic acid precursor, 1-Boc-azetidine-3-carboxylic acid. This precursor is then subjected to esterification to yield the final ethyl ester.

Preparation of 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2)

1-Boc-azetidine-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceutically active molecules. medchemexpress.comacs.org Its synthesis can be achieved through several routes, each with its own set of advantages and reaction conditions.

A common and efficient method for preparing 1-Boc-azetidine-3-carboxylic acid involves the hydrolysis of tert-butyl 3-cyanoazetidine-1-carboxylate. semanticscholar.org This reaction is typically carried out under basic conditions. For instance, treating tert-butyl 3-cyanoazetidine-1-carboxylate with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by refluxing, leads to the formation of the desired carboxylic acid in high yield. semanticscholar.org The reaction proceeds by the conversion of the nitrile group to a carboxylate anion, which is then protonated during workup to give the final product.

Reaction Scheme: Hydrolysis of Tert-butyl 3-cyanoazetidine-1-carboxylate

| Reactant | Reagents | Product | Yield | Reference |

| tert-Butyl 3-cyanoazetidine-1-carboxylate | NaOH, MeOH/H₂O, reflux | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | 92% | semanticscholar.org |

Another synthetic approach involves the formation of a β-ketoester from N-Boc-protected cyclic amino acids, followed by methanolysis. mdpi.combeilstein-journals.orgresearchgate.net This method utilizes Meldrum's acid in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). mdpi.combeilstein-journals.orgresearchgate.netnih.gov The resulting adduct from the reaction with Meldrum's acid is then treated with methanol at an elevated temperature to yield the corresponding β-ketoester. mdpi.comresearchgate.net While this method is effective for creating β-ketoesters, its direct application to the synthesis of 1-Boc-azetidine-3-carboxylic acid itself is part of a longer synthetic sequence towards other targets. mdpi.comresearchgate.net

The use of Meldrum's acid is a key step in the synthesis of β-ketoesters from carboxylic acids. mdpi.combeilstein-journals.orgresearchgate.net Commercially available N-Boc-protected azetidine-3-carboxylic acid is reacted with Meldrum's acid, DMAP, and EDC in dichloromethane. mdpi.comresearchgate.net The resulting mixture is stirred at room temperature, and after workup, the intermediate adduct is dissolved in methanol and heated to produce the methyl β-ketoester. mdpi.comresearchgate.net This β-ketoester can then be further manipulated to achieve various derivatives.

Esterification Reactions to Yield this compound

Once 1-Boc-azetidine-3-carboxylic acid is obtained, the final step is its conversion to the ethyl ester, this compound. This transformation is a standard esterification reaction. A convenient and widely used method employs di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This procedure allows for the clean conversion of carboxylic acids to their corresponding esters with primary or secondary alcohols. The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile, which simplifies the purification of the desired ester. researchgate.net

Alternative Routes to Azetidine-3-Carboxylic Acid Derivatives

The versatility of the azetidine scaffold has led to the development of various synthetic routes to its derivatives. One notable alternative involves the functionalization of tert-butyl 3-cyanoazetidine-1-carboxylate. semanticscholar.org Deprotonation of this compound using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures allows for the introduction of various electrophiles at the 3-position. semanticscholar.org Subsequent hydrolysis of the cyano group then furnishes 3-substituted azetidine-3-carboxylic acid derivatives. semanticscholar.org

Another approach involves the thermal isomerization of aziridine derivatives. rsc.org For example, alkyl 2-(bromomethyl)aziridine-2-carboxylates can be thermally isomerized to yield alkyl 3-bromoazetidine-3-carboxylates. rsc.orgresearchgate.net These bromo-substituted azetidines serve as versatile intermediates for further functionalization through nucleophilic substitution reactions. rsc.orgresearchgate.net

Furthermore, synthetic strategies have been developed to produce fluorinated analogs, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the adaptability of these synthetic pathways to create a diverse range of azetidine derivatives for medicinal chemistry applications. acs.orgnih.govugent.be

From Diethyl Bis(hydroxymethyl)malonate

A practical and scalable synthesis of azetidine-3-carboxylic acid has been developed starting from the commercially available diethyl bis(hydroxymethyl)malonate. semanticscholar.orgacs.org This method avoids some of the limitations of previous routes that started from epichlorohydrin. semanticscholar.org The synthesis involves a sequence of high-yielding steps, making it suitable for large-scale production. acs.orggoogle.com

The key steps in this process are:

Bistriflation: The synthesis begins with the conversion of the diol group of diethyl bis(hydroxymethyl)malonate into a more reactive leaving group. This is typically achieved by reacting it with triflic anhydride (Tf₂O) to form the corresponding bistriflate. acs.orggoogle.com

Cyclization: The bistriflate is then treated with an amine, such as benzylamine, which acts as the nitrogen source for the azetidine ring. The amine displaces the triflate groups in an intramolecular cyclization reaction to form the N-benzyl-azetidine-3,3-dicarboxylate. semanticscholar.orggoogle.com

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding diacid. semanticscholar.org Under carefully controlled pH conditions, this diacid undergoes monodecarboxylation to yield the N-benzyl-azetidine-3-carboxylic acid. semanticscholar.orgacs.org

Deprotection: The final step is the removal of the benzyl (B1604629) protecting group from the nitrogen atom. This is typically accomplished through catalytic hydrogenation to afford the final product, azetidine-3-carboxylic acid. semanticscholar.orgacs.org Subsequent protection of the nitrogen with a tert-butoxycarbonyl (Boc) group and esterification would yield this compound.

This route represents a significant improvement for producing azetidine-3-carboxylic acid on a large scale. semanticscholar.org

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

| 1. Triflation & Cyclization | Diethyl bis(hydroxymethyl)malonate, Tf₂O, Benzylamine | N-Benzyl-azetidine-3,3-dicarboxylate | High | semanticscholar.orgacs.org |

| 2. Hydrolysis | Base (e.g., NaOH), then Acid | N-Benzyl-azetidine-3,3-dicarboxylic acid | High | semanticscholar.org |

| 3. Decarboxylation | Controlled pH | N-Benzyl-azetidine-3-carboxylic acid | - | semanticscholar.orgacs.org |

| 4. Hydrogenolysis | H₂, Pd/C | Azetidine-3-carboxylic acid | - | semanticscholar.orgacs.org |

Baylis-Hillman Reaction in Azetidine Chemistry

The Baylis-Hillman reaction is an atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgrsc.org The aza-Baylis-Hillman reaction, which uses an imine as the electrophile, is particularly relevant as it produces functionalized allylic amines, which are valuable precursors for nitrogen-containing heterocycles, including azetidines. wikipedia.org

The general mechanism proceeds as follows:

Nucleophilic Addition: The catalyst (e.g., DABCO) adds to the activated alkene (e.g., an acrylate) to form a zwitterionic enolate. wikipedia.orgorganic-chemistry.org

Aldol-type Addition: This nucleophilic intermediate then attacks the imine electrophile. wikipedia.org

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the allylic amine product. wikipedia.org

While not a direct cyclization to an azetidine, the densely functionalized products of the aza-Baylis-Hillman reaction can be further elaborated to form the azetidine ring. For instance, the resulting allylic amine can be transformed into a γ-amino alcohol or a related derivative with a suitable leaving group, which can then undergo intramolecular cyclization to form the four-membered ring. The reaction's ability to create complex molecular architecture in a single step makes it a powerful tool in synthetic chemistry. rsc.org

Amination, Bromination, and Base-Induced Cyclization of Acrylates

A concise synthetic route to alkyl 3-bromoazetidine-3-carboxylates has been established, starting from alkyl 2-(bromomethyl)acrylates. nih.govresearchgate.net This sequence involves amination, bromination, and a base-induced cyclization. A key feature of this methodology is the initial formation of a kinetically favored aziridine product, which can then be thermally isomerized to the thermodynamically more stable azetidine. scispace.comresearchgate.net

The reaction pathway is as follows:

Dibromination and Amination: The process starts with the bromination of an alkyl 2-(bromomethyl)acrylate, followed by amination to produce a dibromo amine intermediate.

Base-Induced Cyclization: Treatment of the dibromo amine with a base, such as potassium carbonate in acetonitrile (B52724), induces cyclization. scispace.com This step typically yields a mixture of products, with the 2-(bromomethyl)aziridine-2-carboxylate being the major, kinetically favored product, and the desired 3-bromoazetidine-3-carboxylate as the minor, thermodynamically favored product. scispace.comrsc.org

Thermal Isomerization: The kinetically controlled aziridine can be converted into the more stable azetidine derivative. This isomerization is achieved by heating the aziridine, for example, by refluxing in DMSO at 70 °C. rsc.org

The resulting 3-bromoazetidine-3-carboxylate is a versatile intermediate. The bromine atom at the C3 position serves as a useful handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net

| Starting Material | Key Steps | Products | Key Finding | Reference |

| Alkyl 2-(bromomethyl)acrylates | 1. Amination/Bromination2. Base-induced cyclization (K₂CO₃)3. Thermal isomerization | Alkyl 2-(bromomethyl)aziridine-2-carboxylates (kinetic)Alkyl 3-bromoazetidine-3-carboxylates (thermodynamic) | Aziridines are the kinetic products and can be thermally isomerized to the more stable azetidines. | nih.govscispace.comrsc.org |

Chiral Synthesis and Stereoselective Approaches to Azetidine-3-Carboxylates

The development of stereoselective methods for the synthesis of substituted azetidines is crucial, given their importance as chiral building blocks in pharmaceuticals. These approaches aim to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.

Asymmetric Synthesis of Chiral Azetidines

Asymmetric synthesis creates chiral molecules from achiral starting materials using chiral catalysts, reagents, or auxiliaries. Several effective methods have been reported for the synthesis of chiral azetidines.

One prominent strategy involves the use of chiral auxiliaries , such as N-tert-butanesulfinamide. rsc.org For example, the highly diastereoselective addition of an ester enolate to a chiral N-tert-butanesulfinyl aldimine can be used to construct key intermediates. Subsequent reduction and intramolecular cyclization steps can then furnish chiral azetidines. beilstein-journals.org

Another powerful approach is metal-catalyzed asymmetric synthesis . For instance, palladium-catalyzed asymmetric allylation of azalactones has been used to generate chiral intermediates that can be converted to enantiomerically enriched azetidines through a subsequent allylic amination step. rsc.org Furthermore, highly enantioselective [3+1]-cycloadditions of enoldiazoacetates with aza-ylides, catalyzed by chiral copper(I) complexes, have been developed to produce chiral donor-acceptor azetines. nih.gov These azetines can then be hydrogenated to yield tetrasubstituted azetidine-2-carboxylates with high stereocontrol. nsf.gov

Diastereoselective Synthesis of Azetidines

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters created in a single reaction.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2,3-trans-substituted azetidines has been described. acs.org This method involves the reaction of N-substituted amino epoxides, derived from simple building blocks, with a superbase like LiDA-KOR. The reaction proceeds under kinetic control to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. acs.org

Another approach involves the diastereoselective hydrozirconation of chiral allylic amines using the Schwartz reagent. The resulting organozirconium intermediate is converted to an iodide, which then undergoes base-promoted cyclization to yield cis-2,3-disubstituted azetidines with good diastereoselectivity. clockss.org Organocatalysis has also been employed for the diastereoselective synthesis of azetidines. For example, the [2+2] annulation of chiral enamines (formed from an aldehyde and a pyrrolidine-based catalyst) with aldimines can produce the corresponding azetidines diastereoselectively. rsc.org

| Method | Key Features | Stereochemical Outcome | Reference |

| N-Substituted Amino Epoxide Cyclization | Use of LiDA-KOR superbase; kinetic control | Regio- and diastereoselective formation of trans-2,3-azetidines | acs.org |

| Hydrozirconation of Allylic Amines | Schwartz' reagent; NaHMDS for cyclization | Diastereoselective formation of cis-2,3-azetidines | clockss.org |

| Organocatalytic [2+2] Annulation | Pyrrolidine-based catalyst; reaction of enamines with aldimines | Diastereoselective synthesis of substituted azetidines | rsc.org |

Resolution of Stereoisomers

While modern synthetic chemistry increasingly relies on asymmetric and diastereoselective methods to directly produce enantiomerically pure compounds, classical resolution remains a viable, albeit often less efficient, strategy for separating racemic mixtures. If a synthesis of this compound were to result in a racemic mixture, several resolution techniques could theoretically be applied.

One common method is fractional crystallization of diastereomeric salts . This would involve reacting the racemic azetidine carboxylic acid (after removal of the ethyl ester and Boc-group) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid) to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by careful crystallization. Once separated, the desired enantiomer of the azetidine acid can be recovered by removing the resolving agent.

Another powerful technique is chiral chromatography . In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation. However, the literature on azetidine-3-carboxylate synthesis predominantly focuses on stereoselective strategies that obviate the need for a separate resolution step. nsf.govacs.org

Chemical Transformations and Derivatization of Ethyl 1 Boc Azetidine 3 Carboxylate

Modification at the Carboxylate Moiety

The ethyl carboxylate group of Ethyl 1-BOC-azetidine-3-carboxylate is a key site for chemical manipulation, enabling its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis to Azetidine-3-carboxylic Acid

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 1-BOC-azetidine-3-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, treatment of tert-butyl 3-cyanoazetidine-1-carboxylate with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by refluxing, yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent yield. semanticscholar.org This resulting carboxylic acid is a valuable intermediate for further derivatization, including peptide couplings. semanticscholar.orgmedchemexpress.com

Amidation and Peptide Coupling Reactions (Implied)

While direct amidation of the ethyl ester is possible, it is more common to first hydrolyze the ester to the carboxylic acid, which is then activated for amide bond formation. Standard peptide coupling reagents can be employed for this purpose. For example, the coupling of carboxylic acids with amines can be facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of N-hydroxybenzotriazole (HOBt). nih.gov This methodology allows for the formation of a wide range of amide derivatives, connecting the azetidine (B1206935) scaffold to various amine-containing fragments.

Reduction to Alcohol Derivatives (Implied)

The ethyl ester can be reduced to the corresponding primary alcohol, (1-BOC-azetidin-3-yl)methanol. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LAH). google.com The resulting alcohol provides another point of diversification, as it can be further functionalized through reactions such as etherification or conversion to leaving groups for subsequent nucleophilic substitution.

Functionalization of the Azetidine Ring System

The azetidine ring itself can be functionalized, particularly at the C-3 position, to introduce a variety of substituents.

Reactions at C-3 Position of the Azetidine Ring

The C-3 position of the azetidine ring, adjacent to the carboxylate group, is activated for various chemical transformations.

Starting from a suitable precursor, such as a 3-haloazetidine derivative, the C-3 position can undergo nucleophilic substitution reactions to introduce a range of functional groups. For example, treatment of 3-bromoazetidines with nucleophiles like potassium cyanide, sodium azide, or potassium phenoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding 3-cyano, 3-azido, and 3-phenoxy azetidine derivatives. rsc.org These reactions significantly expand the chemical diversity of the azetidine core. rsc.orggoogle.com

Table 1: Examples of Nucleophilic Substitution Reactions at the C-3 Position of Azetidine Derivatives

| Starting Material (General) | Nucleophile | Product (General) |

| 3-Bromoazetidine derivative | Potassium Cyanide (KCN) | 3-Cyanoazetidine derivative |

| 3-Bromoazetidine derivative | Sodium Azide (NaN₃) | 3-Azidoazetidine derivative |

| 3-Bromoazetidine derivative | Potassium Phenoxide (KOP) | 3-Phenoxyazetidine derivative |

Trifluoromethylthiolation

The introduction of a trifluoromethylthio (SCF3) group can significantly alter the biological and pharmacological properties of a molecule, such as its lipophilicity and metabolic stability. rsc.org One reported method for the trifluoromethylthiolation of an azetidine ring involves the synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid. semanticscholar.org This transformation highlights the ability to introduce this important functional group onto the azetidine core, further diversifying the available azetidinyl building blocks for drug discovery. semanticscholar.org

Aza-Michael Addition Reactions

Aza-Michael additions are crucial for forming carbon-nitrogen bonds. In the context of this compound derivatives, these reactions are particularly useful. For instance, (N-Boc-azetidin-3-ylidene)acetate, a derivative of the title compound, can undergo aza-Michael addition with various NH-heterocycles. researchgate.netmdpi.comresearchgate.net

This reaction has been successfully applied with a range of heterocycles, including:

Pyrazole (B372694) and its derivatives (e.g., 4-bromo-1H-pyrazole, 3-trifluoromethyl-1H-pyrazole) mdpi.com

Indazole mdpi.com

Imidazole and benzimidazole (B57391) mdpi.com

Triazoles (1,2,4-triazole and 1,2,3-benzotriazole) mdpi.com

These reactions, often catalyzed by DBU, lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines, which are valuable, functionalized amino acid-like derivatives. researchgate.netmdpi.com The reaction with indazole, for example, was monitored by LC/MS and showed full conversion of starting materials after 16 hours. mdpi.com

| Reactant | Product | Yield |

| 1H-pyrazole | 3-(pyrazol-1-yl)azetidine adduct | 83% mdpi.com |

| 4-bromo-1H-pyrazole | 3-(4-bromopyrazol-1-yl)azetidine adduct | 82% mdpi.com |

| 3-trifluoromethyl-1H-pyrazole | 3-(3-trifluoromethylpyrazol-1-yl)azetidine adduct | 73% mdpi.com |

| 1H-imidazole | azetidine-imidazole adduct | 53% mdpi.com |

| 1H-benzimidazole | azetidine-benzimidazole adduct | 56% mdpi.com |

| 1H-indole | azetidine-indole adduct | 55% mdpi.com |

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.

The removal of the Boc group is a common and essential step in multi-step syntheses. Traditional methods often rely on acidic conditions. nih.gov A variety of reagents can be employed for this purpose:

Trifluoroacetic acid (TFA) : This is a standard method for Boc deprotection. clockss.org

Hydrochloric acid (HCl) : HCl in organic solvents like ethyl acetate (B1210297) or dioxane is also effective. nih.gov

Aqueous phosphoric acid : This offers a milder, environmentally benign option for deprotection and is selective for tert-butyl carbamates, esters, and ethers. organic-chemistry.org

Oxalyl chloride in methanol : This provides a mild method for selective N-Boc deprotection at room temperature. nih.gov

Magnesium in methanol : This method has been used for the deprotection of a tosyl group, and similar reductive methods could potentially be applied to Boc groups under specific conditions. clockss.org

Following the deprotection of the Boc group, the newly freed secondary amine on the azetidine ring can be reprotected with a different protecting group if required for subsequent synthetic steps. This is a common strategy in complex molecule synthesis to orchestrate the reactivity of different functional groups. For example, after Boc removal, the azetidine nitrogen can be functionalized through N-alkylation or acylation reactions. clockss.orggoogle.com The introduction of other protecting groups, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, can offer orthogonal protection strategies, allowing for selective removal under different conditions than the Boc group. orgsyn.org

Formation of Spirocyclic and Fused Azetidine Systems

The unique strain and geometry of the azetidine ring make it an excellent scaffold for constructing more complex three-dimensional structures like spirocyclic and fused systems.

Spirocyclic azetidines, where the azetidine ring shares a single atom with another ring, are of significant interest in medicinal chemistry. Several synthetic strategies have been developed to access these structures from azetidine precursors.

One approach involves the reaction of 1-Boc-azetidine-3-carboxylate with chiral N-tert-butanesulfinyl imines. beilstein-journals.org This multi-step process, which includes a highly diastereoselective addition, reduction, and intramolecular nucleophilic substitution, can lead to the formation of 1-substituted 2,6-diazaspiro[3.3]heptanes. beilstein-journals.org Another method involves a Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org

The synthesis of spiro-azetidine isobenzofuran (B1246724) derivatives has also been reported, where removal of the Boc protecting group under acidic conditions is a key step, followed by coupling reactions to yield the final products. google.com These methods highlight the utility of this compound and its derivatives in building complex, spirocyclic scaffolds. researchgate.net

Fused Heterocyclic Compounds

The sterically constrained, four-membered ring of this compound and its derivatives serves as a valuable building block in the synthesis of more complex, fused heterocyclic systems. The inherent ring strain and defined stereochemistry of the azetidine core allow for its incorporation into a variety of bicyclic and polycyclic structures, leading to novel compounds with potential applications in medicinal chemistry and materials science. rsc.org The derivatization strategies often involve transformations of the carboxylate group or reactions at the 3-position of the azetidine ring to construct a second heterocyclic ring.

Azetidine-Pyrazole Conjugates

The synthesis of azetidine-pyrazole conjugates creates a class of unnatural amino acid-like building blocks. ktu.edu A key strategy involves a multi-step synthesis starting from N-Boc-azetidine-3-carboxylic acid. ktu.edu This acid is first converted to N-Boc-azetidin-3-one. ktu.edu The ketone then undergoes a reaction with sodium ethoxide and diethyl oxalate (B1200264) to form the enolic intermediate, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) in an ethanol/acidic medium to yield the desired 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate. ktu.edu This five-step synthetic approach provides a versatile pyrazole scaffold that can be further functionalized. ktu.edu

An alternative method for creating a direct bond between the azetidine nitrogen and a pyrazole ring involves the N-alkylation of pre-existing pyrazole carboxylates. researchgate.net In this approach, a suitable derivative such as ethyl 1H-pyrazole-4-carboxylate is coupled with N-Boc-3-iodoazetidine. researchgate.net This reaction efficiently forms the N-C bond, linking the two heterocyclic systems. researchgate.net

Table 1: Synthesis of Azetidine-Pyrazole Conjugates

| Starting Material | Key Reagents | Product | Synthetic Approach |

| N-Boc-azetidine-3-carboxylic acid | NaOEt, Diethyl oxalate, Hydrazine hydrate | 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate | 5-step synthesis via ketone intermediate and cyclization ktu.edu |

| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate | N-alkylation researchgate.net |

Azetidine-Selenazole Conjugates

Azetidine-selenazole hybrids have been synthesized through a Hantzsch-type cyclization. mdpi.comresearchgate.net This pathway begins with the conversion of commercially available N-Boc-azetidine-3-carboxylic acid into a β-ketoester. mdpi.com The synthesis starts with the reaction of N-Boc-azetidine-3-carboxylic acid with Meldrum's acid, followed by methanolysis to produce methyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate. mdpi.com

In the subsequent step, this β-ketoester is brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield an α-bromocarbonyl compound. mdpi.com This intermediate is unstable and used immediately in the final step without purification. mdpi.com The Hantzsch cyclization is then carried out by reacting the α-bromo derivative with selenourea, which results in the formation of the target compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. mdpi.com The structure of this novel heterocyclic amino acid has been unequivocally confirmed through extensive NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ⁷⁷Se) and high-resolution mass spectrometry. mdpi.com

Table 2: Synthesis of Azetidine-Selenazole Conjugates

| Starting Material | Key Reagents | Intermediate(s) | Product | Synthetic Approach |

| N-Boc-azetidine-3-carboxylic acid | 1. Meldrum's acid, EDC, DMAP; 2. MeOH | Methyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate | Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Hantzsch cyclization mdpi.com |

| Methyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate | NBS | α-bromocarbonyl intermediate | Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Hantzsch cyclization mdpi.com |

| α-bromocarbonyl intermediate | Selenourea | Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Hantzsch cyclization mdpi.com |

Azetidine-Indole Conjugates

The fusion of azetidine and indole rings can be accomplished through several synthetic routes. One efficient method is the aza-Michael addition of an NH-heterocycle to an α,β-unsaturated ester derived from the azetidine core. mdpi.com The synthesis begins with a Horner-Wadsworth-Emmons reaction using 1-Boc-3-azetidinone and a phosphonate (B1237965) ester like methyl 2-(dimethoxyphosphoryl)acetate to create methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This key intermediate is then subjected to an aza-Michael addition with 1H-indole, catalyzed by DBU, to produce the azetidine-indole conjugate, methyl 2-(1-(1H-indol-1-yl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate, in a 55% yield. mdpi.com

Another established method involves the direct N-alkylation of indole carboxylates. researchgate.net This protocol couples various alkyl indolecarboxylates with N-Boc-3-iodoazetidine, providing a straightforward route to 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylate derivatives. researchgate.net

Table 3: Synthesis of Azetidine-Indole Conjugates

| Starting Material | Key Reagents | Product | Synthetic Approach |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole, DBU | Methyl 2-(1-(1H-indol-1-yl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate | Aza-Michael Addition mdpi.com |

| Alkyl Indolecarboxylate | N-Boc-3-iodoazetidine | Alkyl 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylate | N-alkylation researchgate.net |

Azetidine-Benzimidazole Conjugates

Similar to the synthesis of indole conjugates, azetidine-benzimidazole compounds can be prepared via an aza-Michael addition. mdpi.com The precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, is synthesized from 1-Boc-3-azetidinone. mdpi.com The subsequent reaction of this α,β-unsaturated ester with 1H-benzimidazole proceeds smoothly, yielding the azetidine-benzimidazole conjugate. mdpi.com This reaction has been reported to provide the target compound in a 56% yield. mdpi.com The structure of the resulting product is confirmed using NMR spectroscopy. mdpi.com

Table 4: Synthesis of Azetidine-Benzimidazole Conjugates

| Starting Material | Key Reagents | Product | Synthetic Approach |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole, DBU | Methyl 2-(1-(1H-benzimidazol-1-yl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetate | Aza-Michael Addition mdpi.com |

Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of a variety of bioactive molecules. rsc.orgresearchgate.net Its chemical reactivity allows for its incorporation into more complex molecular architectures.

1 Antihypertensive Agents (e.g., Azelnidipine)

One of the notable applications of azetidine-containing compounds is in the development of antihypertensive agents. The well-known calcium channel blocker, Azelnidipine, features an azetidine ring in its structure. mdpi.comsemanticscholar.org The synthesis of Azelnidipine can involve intermediates derived from azetidine-3-carboxylic acid derivatives. google.com The presence of the azetidine moiety is crucial for the drug's therapeutic effect. researchgate.netmdpi.com

Applications in Medicinal Chemistry and Drug Discovery

2 Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid is an integral component of numerous sphingosine-1-phosphate receptor (S1P) agonists. semanticscholar.org S1P receptors are important targets for the treatment of autoimmune diseases like multiple sclerosis. semanticscholar.org Several drug candidates containing the azetidine-3-carboxylic acid fragment have been developed as potent and selective S1P1 receptor agonists. semanticscholar.orgresearchgate.netresearchgate.net For example, extensive structure-activity relationship studies led to the discovery of (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (Siponimod), a potent S1P1 agonist that has undergone clinical trials. researchgate.net The synthesis of these agonists often utilizes protected forms of azetidine-3-carboxylic acid, highlighting the importance of building blocks like Ethyl 1-BOC-azetidine-3-carboxylate. semanticscholar.org

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Target | Key Findings | Reference |

| Azetidine-3-carboxylic acid analogues | S1P1 Receptor | Act as potent and selective agonists, with potential for treating autoimmune diseases. | semanticscholar.orgresearchgate.netresearchgate.net |

| 3-Aryl-azetidine-3-carboxylic acids | Pain Medication Analogues | Can act as analogues of Meperidine. | mdpi.com |

| Azetidine-containing dihydropyridines | Calcium Channels | Exhibit antihypertensive properties, as seen in Azelnidipine. | mdpi.comsemanticscholar.org |

| Fluoroazetidine Iminosugars | Pancreatic Cancer Cells | Showed inhibition of pancreatic cancer cell growth. | researchgate.net |

JAK1/JAK2 Inhibitors (e.g., Baricitinib intermediates)

This compound and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway involved in inflammatory and autoimmune diseases. researchgate.net A prominent example is Baricitinib, an oral JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis. nih.govnewdrugapprovals.orgscienceopen.com

Other Pharmacological Activities (e.g., anticancer, antimicrobial, anti-inflammatory)

Beyond its role in JAK inhibitors, the azetidine (B1206935) scaffold is explored for a variety of other pharmacological activities. Research has shown that derivatives of azetidine, and by extension intermediates like this compound, exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents. chemicalbook.comktu.edursc.orgmedwinpublishers.com

Anticancer Activity: Azetidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. medwinpublishers.comnih.gov For instance, novel analogues of the antitumor agent TZT-1027 incorporating a 3-aryl-azetidine moiety have demonstrated potent antiproliferative activities. nih.gov

Antimicrobial Activity: The synthesis of novel azetidine derivatives has been pursued to develop new antibacterial and antifungal agents. medwinpublishers.commdpi.com These compounds are seen as promising candidates to combat drug-resistant microbes. medwinpublishers.com

Anti-inflammatory Activity: The inherent anti-inflammatory potential of JAK inhibitors like Baricitinib underscores the utility of the azetidine core in modulating inflammatory responses. nih.govscienceopen.com The development of other azetidine-based compounds for inflammatory diseases is an active area of research. google.com

As Surrogates of Natural Amino Acids and in Peptidomimetics

The constrained four-membered ring of azetidine makes it an excellent surrogate for natural amino acids in the design of peptidomimetics. rsc.org This structural feature can impart increased metabolic stability and defined conformational preferences to peptides, which is highly desirable in drug design. rsc.org this compound serves as a valuable starting material for the synthesis of these unnatural amino acids. ktu.edumdpi.comresearchgate.net By incorporating these azetidine-based amino acids into peptide sequences, researchers can create novel therapeutic candidates with improved properties. mdpi.comresearchgate.net

Development of Compound Libraries

This compound and its derivatives are instrumental in the generation of compound libraries for high-throughput screening. researchgate.netresearchgate.netthermofisher.com The ability to functionalize the azetidine ring at various positions allows for the creation of a diverse set of molecules from a common scaffold. rsc.orgresearchgate.net These libraries are crucial for identifying hit compounds with desired biological activities, which can then be further optimized into lead drug candidates. researchgate.net The use of this building block accelerates the drug discovery process by providing access to a wide range of chemical diversity. researchgate.net

Role as a PROTAC Linker and ADC Linker

In recent years, this compound and its derivatives have gained prominence as linkers in two cutting-edge therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). dcchemicals.comfujifilm.commedchemexpress.commedchemexpress.com

PROTAC Linkers: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC. Azetidine-based linkers, derived from compounds like this compound, are utilized as alkyl chain-based PROTAC linkers. dcchemicals.commedchemexpress.comchemsrc.commedchemexpress.com

ADC Linkers: ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the tumor site are paramount. This compound and related structures serve as non-cleavable ADC linkers. dcchemicals.comfujifilm.commedchemexpress.comdcchemicals.combioscience.co.uk

The use of azetidine-based linkers in both PROTACs and ADCs highlights the versatility of this scaffold in creating sophisticated and highly targeted therapeutic agents.

| Compound Name | CAS Number | Application(s) |

| This compound | 1346674-10-9 | Intermediate for JAK inhibitors, building block for compound libraries, PROTAC and ADC linkers. vulcanchem.comechemi.com3wpharm.com |

| Baricitinib | 1187594-09-7 | JAK1/JAK2 inhibitor for rheumatoid arthritis. nih.govnewdrugapprovals.org |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Key intermediate in the synthesis of Baricitinib. nih.gov |

| TZT-1027 | 170729-80-3 | Antitumor agent. nih.gov |

| 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | Non-cleavable ADC linker, PROTAC linker, surrogate for natural amino acids. medchemexpress.combioscience.co.ukcymitquimica.comcphi-online.com |

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | Non-cleavable ADC linker, PROTAC linker. fujifilm.comdcchemicals.com |

| 1-N-Boc-3-hydroxyazetidine | 141699-55-0 | Non-cleavable ADC linker, PROTAC linker. chemsrc.com |

| Mthis compound | 610791-05-4 | Non-cleavable ADC linker, PROTAC linker. medchemexpress.comsigmaaldrich.com |

| Ethyl 3-amino-1-Boc-azetidine-3-carboxylate | 1011479-72-3 | Building block in medicinal chemistry. chemscene.comglpbio.com |

| Ethyl 3-(Aminomethyl)-1-Boc-azetidine-3-carboxylate | 1245917-69-4 | Building block in medicinal chemistry. accelachem.com |

| Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate | 1105662-59-6 | Building block in medicinal chemistry. arctomsci.com |

Spectroscopic and Analytical Characterization Considerations for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷⁷Se)

NMR spectroscopy is a cornerstone for the characterization of ethyl 1-BOC-azetidine-3-carboxylate derivatives, providing detailed insights into the molecular structure.

¹H and ¹³C NMR

For the parent compound, this compound, characteristic signals in the ¹H NMR spectrum include a singlet for the tert-butyl protons of the BOC group at approximately 1.4 ppm and a singlet for the methyl ester protons around 3.7 ppm. The protons on the azetidine (B1206935) ring typically appear as multiplets in the region of 3.2 to 4.0 ppm.

In derivatives, these chemical shifts can be significantly influenced by the nature of the substituent. For instance, in methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a derivative, the ¹H NMR spectrum shows the BOC group protons as a singlet at 1.44 ppm and the methyl ester protons as a singlet at 3.75 ppm. ambeed.com The azetidine ring protons appear as a multiplet. ambeed.com The multiplicity-edited ¹H-¹³C HSQC spectrum for a selenazole derivative revealed a cross-peak that correlated a methine proton at 4.67 ppm with a ¹³C signal at 28.1 ppm from the azetidine ring. mdpi.com

The ¹³C NMR spectra are equally informative. For a trifluoromethylthiolated azetidine derivative, the carbon of the CF3 group appears as a quartet with a large coupling constant (J = 311.0 Hz). semanticscholar.org In a 1,2-oxazole derivative, the carbons of the oxazole (B20620) ring have characteristic signals at approximately 108.3 ppm (C-4), 150.2 ppm (C-3), and 179.5 ppm (C-5). beilstein-journals.org For mthis compound, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks for the carbons of the BOC group, the ester, and the azetidine ring. ambeed.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Mthis compound | ¹H | 1.44 (s, 9H), 3.35 (m, 1H), 3.75 (s, 3H), 4.10 (d, J=7.6 Hz, 4H) ambeed.com |

| ¹³C | 28.5 (3C), 41.4, 52.9, 57.1 (br, 2C), 79.9, 80.1, 156.3, 173.2, 207.5 semanticscholar.org | |

| tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate | ¹H | 1.45 (s, 9H), 4.20 (d, J=9.5 Hz, 2H), 4.57 (d, J=9.5 Hz, 2H) semanticscholar.org |

| ¹³C | 155.0, 128.6 (q, J=311.0 Hz) semanticscholar.org | |

| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | ¹H | 1.45 (s, 9H), 3.85 (s, ~3H), 4.24 (dd, J=8.7, 6.5 Hz, ~2H) beilstein-journals.org |

| ¹³C | 108.3 (C-4), 150.2 (C-3), 179.5 (C-5) beilstein-journals.org |

Note: This table is interactive. You can sort and filter the data.

¹⁵N NMR

¹⁵N NMR spectroscopy is particularly useful for characterizing the nitrogen environments within the azetidine ring and any nitrogen-containing substituents. For a derivative containing a 1,3-selenazole (B15495438) ring, the nitrogen of the BOC-protected azetidine (N-1) resonates at -309.0 ppm, while the nitrogens of the selenazole ring appear at -128.1 ppm (N-3) and -294.6 ppm (NH₂). mdpi.com In a 1,2-oxazole derivative, the azetidine nitrogen resonates at -311.7 ppm, and the oxazole nitrogen at -3.1 ppm. beilstein-journals.orgbeilstein-journals.org The ¹H-¹⁵N HMBC experiment is crucial for assigning these resonances by revealing correlations between protons and nitrogen atoms. mdpi.combeilstein-journals.org For example, a strong three-bond correlation was observed between the 1,3-selenazole N-3 nitrogen and the protons of the 2-amino group. mdpi.com

⁷⁷Se NMR

For selenium-containing derivatives, ⁷⁷Se NMR spectroscopy provides direct evidence for the presence and chemical environment of the selenium atom. scispace.comnih.gov In a methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate derivative, the ⁷⁷Se NMR spectrum displayed a singlet at 581.4 ppm. mdpi.com This chemical shift is consistent with that of other 1,3-selenazoles with similar structures. mdpi.com The ⁷⁷Se nucleus is a spin-½ nucleus with a natural abundance of 7.63%, which yields narrow lines over a wide chemical shift range, making it a sensitive probe of its environment. huji.ac.il

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of newly synthesized derivatives. It provides a highly accurate mass measurement, which can be compared to the calculated mass of the expected molecular formula. For instance, the HRMS (ESI) of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate showed an [M+Na]⁺ ion at m/z 384.0434, which was in excellent agreement with the calculated value of 384.0434 for C₁₃H₁₉N₃NaO₄Se. mdpi.com Similarly, for tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate, the calculated m/z for [M+Na]⁺ was 276.1212, and the found value was 276.1207. semanticscholar.org

Table 2: HRMS Data for Selected Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | [M+Na]⁺ | 384.0434 | 384.0434 | mdpi.com |

| tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate | [M+Na]⁺ | 276.1212 | 276.1207 | semanticscholar.org |

| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | [M+Na]⁺ | 250.1051 | 250.1050 | mdpi.com |

Note: This table is interactive. You can sort and filter the data.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a synthesized derivative. For methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, the calculated elemental composition was C, 43.34%; H, 5.32%; N, 11.66%. The experimentally found values were C, 43.87%; H, 5.33%; N, 11.22%, which are in close agreement with the calculated values. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. frontiersin.org The IR spectrum of a derivative, methyl 2-(oxetan-3-ylamino)-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate, showed a characteristic N-H stretching vibration at 3314 cm⁻¹ and a C=O stretching vibration at 1719 cm⁻¹, corresponding to the ester and BOC groups. mdpi.com For other derivatives, characteristic IR bands for the carbonyl groups of the BOC protector and the ester are typically observed in the range of 1680-1750 cm⁻¹. princeton.eduuniba.it

X-ray Crystallography for Structural Confirmation

For derivatives that can be obtained as single crystals, X-ray crystallography provides unambiguous confirmation of the molecular structure, including the absolute configuration of chiral centers. The structure of tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate was confirmed by X-ray crystallography. semanticscholar.org This technique was also instrumental in establishing the absolute configuration of a chiral diester derivative, which in turn allowed for the assignment of the absolute configurations of related chiral azetines and their ring-opened products. nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

The synthesis of azetidines and their derivatives is a cornerstone of their application in drug discovery and development. rsc.org While established methods exist, the demand for more efficient, scalable, and environmentally benign synthetic routes remains a critical area of research. Recent advancements have focused on several key strategies:

Ring Contraction and Expansion Reactions: Innovative approaches, such as the thermal isomerization of aziridines, have been developed to produce functionalized azetidines. rsc.org For instance, the base-promoted cyclization of dibromo amino esters can yield aziridines that subsequently rearrange to the corresponding azetidines upon heating. rsc.org Conversely, biocatalytic one-carbon ring expansion of aziridines to azetidines using engineered enzymes represents a novel and highly enantioselective method. nih.gov

Cycloaddition Reactions: Intermolecular [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, have emerged as powerful tools for constructing the azetidine (B1206935) core. rsc.org These reactions often utilize visible light and offer a high degree of control over the resulting stereochemistry. rsc.org

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy for streamlining synthetic sequences. Intramolecular palladium-catalyzed C(sp³)–H amination has been successfully employed for the synthesis of azetidines. rsc.org

Strain-Release Homologation: The use of highly strained intermediates like azabicyclo[1.1.0]butanes in strain-release homologation reactions provides a unique pathway to functionalized azetidines. rsc.org

Horner-Wadsworth-Emmons Reaction: A practical and efficient method for preparing key intermediates like methyl (N-Boc-azetidin-3-ylidene)acetate involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of N-Boc-3-azetidinone. mdpi.com This intermediate can then undergo further transformations, such as aza-Michael additions, to generate a diverse range of 3-substituted azetidine derivatives. mdpi.com

These evolving synthetic methodologies are crucial for expanding the chemical space accessible to medicinal chemists, enabling the creation of novel azetidine-based compounds with tailored properties.

Exploration of New Pharmacological Targets for Azetidine Derivatives

The versatility of the azetidine scaffold makes it a privileged motif in the design of compounds targeting a wide array of pharmacological targets. researchwithrutgers.comrsc.org Research is actively exploring the potential of azetidine derivatives, including those derived from Ethyl 1-BOC-azetidine-3-carboxylate, to interact with novel biological targets.

Neurotransmitter Transporters: Azetidine derivatives have shown promise as inhibitors of GABA uptake. drugbank.com Specifically, conformationally constrained GABA or β-alanine analogs incorporating an azetidine ring have been evaluated for their potency at GAT-1 and GAT-3 transporters. drugbank.com For example, certain azetidin-2-ylacetic acid derivatives have demonstrated significant inhibitory activity at GAT-1. drugbank.com

Enzyme Inhibition: Azetidine-containing molecules have been investigated as inhibitors for various enzymes implicated in disease. For instance, azetidine-2-carbonitriles have been identified as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a key enzyme in the life cycle of the malaria parasite. brieflands.com Additionally, hybrid oxoazetidine conjugated thiazoles have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. nih.gov

Receptor Modulation: The rigid structure of the azetidine ring can be exploited to design ligands with high affinity and selectivity for specific receptors. For example, azetidine-3-carboxylic acid has been used in the preparation of modulators for the CCR5 receptor. acs.org

The continued exploration of new pharmacological targets for azetidine derivatives holds the potential to unlock novel therapeutic interventions for a range of diseases, from neurological disorders to infectious diseases and cancer.

Application in Advanced Drug Delivery Systems (e.g., ADCs, PROTACs)